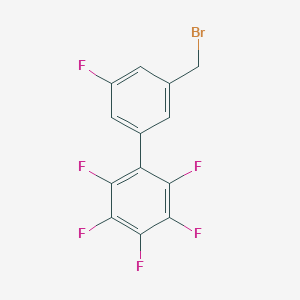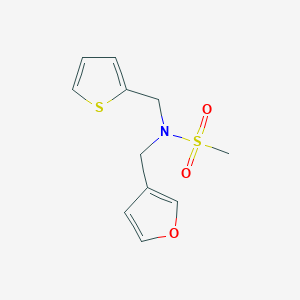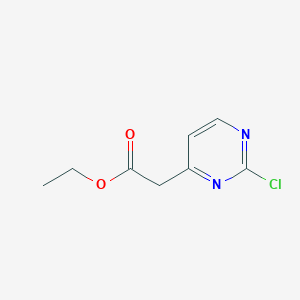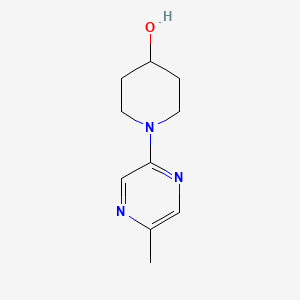
3'-Bromomethyl-2,3,4,5,6,5'-hexafluorobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl” is not provided in the sources I found .Chemical Reactions Analysis
Information on the chemical reactions involving “3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl” is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl” are not provided in the sources I found .Scientific Research Applications
Postfunctionalization of Polythiophenes
Postfunctionalization techniques in polymer science have been applied to modify optical and photophysical properties of poly(thiophene)s. These modifications include the systematic study of electronic and steric effects of various substituents, such as bromo and chloro groups, on the optical properties. The introduction of specific functional groups can lead to an enhancement of solid-state fluorescence, offering insights into the design of materials with tailored optical properties for potential applications in organic electronics and photovoltaics. A study by Li, Vamvounis, and Holdcroft (2002) demonstrated how different substituents could affect the fluorescence yield and solid-state emission of poly(thiophene)s, highlighting the impact of molecular control on optical characteristics (Li, Vamvounis, & Holdcroft, 2002).
Enhanced Fluorescence Emission in Nanoparticles
In the field of nanotechnology, the design and synthesis of nanoparticles with enhanced optical properties are of significant interest. Fischer, Baier, and Mecking (2013) demonstrated the use of heterodifunctional polyfluorene building blocks to fabricate nanoparticles that exhibit bright fluorescence emission. These nanoparticles, designed via Suzuki-Miyaura chain growth polymerization, can be functionalized to achieve emission tuning and enhanced fluorescence brightness. Such research points to the potential use of bromomethyl-substituted compounds in the development of fluorescent materials for bioimaging and sensory applications (Fischer, Baier, & Mecking, 2013).
Synthesis and Characterization of Fluorescent Dyes
The synthesis of fluorescent dyes through reactions involving bromomethyl groups has been explored for applications in electroluminescence and organic light-emitting devices (OLEDs). Jaung, Matsuoka, and Fukunishi (1998) investigated the synthesis and electroluminescent properties of new fluorescent styryl dyes derived from reactions involving bromomethyl groups, showcasing the role of these groups in the development of materials with desirable electronic and photophysical properties (Jaung, Matsuoka, & Fukunishi, 1998).
Quadruply Annulated Borepins Synthesis
In the context of organic synthesis, the development of new molecular structures with unique optical or electronic properties is crucial. Schickedanz, Radtke, Bolte, Lerner, and Wagner (2017) described a two-step synthesis sequence leading to quadruply annulated borepins, highlighting the importance of bromomethyl groups in facilitating nucleophilic substitution reactions that are foundational for creating complex organic structures with potential applications in material science and catalysis (Schickedanz, Radtke, Bolte, Lerner, & Wagner, 2017).
properties
IUPAC Name |
1-[3-(bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5BrF6/c14-4-5-1-6(3-7(15)2-5)8-9(16)11(18)13(20)12(19)10(8)17/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZYIOREAXSEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=C(C(=C(C(=C2F)F)F)F)F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5BrF6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromomethyl-2,3,4,5,6,5'-hexafluorobiphenyl | |
CAS RN |
1261437-75-5 |
Source


|
| Record name | 1-[3-(bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2702990.png)
![Methyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2702994.png)
![[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid](/img/structure/B2702995.png)


![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2703000.png)

![(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2703004.png)
![(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2703005.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2703006.png)

![N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2703009.png)
![N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2703011.png)
